4-(4,6-Dimethylpyrimidin-2-yl)morpholine
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research
Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of nucleic acids, forming the basis of the genetic code in all living organisms. Beyond their fundamental biological role, pyrimidine derivatives are a mainstay in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. chemicalbook.com Researchers have extensively explored substituted pyrimidines for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govmdpi.com The diverse biological activities of pyrimidine derivatives have spurred continuous research into the synthesis of novel analogues with enhanced potency and selectivity. nih.gov The 4,6-disubstituted pyrimidine core, as present in the title compound, is a common motif in the design of bioactive molecules. researchgate.net
Role of Morpholine (B109124) Scaffolds in Advanced Synthetic Organic Chemistry
Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. Its unique structural and electronic properties, including its conformational flexibility and ability to engage in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. sigmaaldrich.com The incorporation of a morpholine moiety into a molecule can favorably influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile. sigmaaldrich.com In synthetic organic chemistry, morpholine is a versatile building block and a widely used secondary amine for the construction of more complex molecular architectures. The synthesis of morpholine derivatives is an active area of research, with various methods being developed to access functionalized morpholine rings.
Research Scope and Objectives for 4-(4,6-Dimethylpyrimidin-2-yl)morpholine within Academic Disciplines
The primary objectives for the study of this compound would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to obtain the compound in good yield and purity. Subsequent characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial to confirm its molecular structure. A plausible synthetic approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of a 4,6-dimethylpyrimidine (B31164) ring with morpholine.
Physicochemical Properties Evaluation: Investigating properties such as melting point, boiling point, solubility, and pKa to build a comprehensive chemical profile.
Exploration of Biological Activity: Screening the compound for a range of pharmacological activities, drawing inspiration from the known biological profiles of both pyrimidine and morpholine derivatives. This could include assays for anticancer, anti-inflammatory, or antimicrobial effects. nih.govrsc.org
Structural Analysis: Determining the three-dimensional structure of the molecule, potentially through X-ray crystallography, to understand the spatial arrangement of the pyrimidine and morpholine rings and how this might influence its interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7749-51-1 |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.24 g/mol |
Interactive Data Table: Compound Information Please note that detailed experimental data for this specific compound is not widely available in the cited literature. The table serves as a template for data that would be the objective of research on this compound.
| Compound Name | CAS Number | Molecular Formula | Research Area |
| This compound | 7749-51-1 | C10H15N3O | Heterocyclic Chemistry, Medicinal Chemistry |
Structure
3D Structure
Properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFPMWGCNMMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Analysis of 4 4,6 Dimethylpyrimidin 2 Yl Morpholine
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.
One-Dimensional NMR (¹H, ¹³C) for Primary Structural Characterization
One-dimensional NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4,6-dimethylpyrimidin-2-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the dimethylpyrimidine and morpholine (B109124) rings. Based on data from analogous substituted pyrimidines and morpholines, the predicted chemical shifts are detailed in Table 1. The two methyl groups on the pyrimidine (B1678525) ring are anticipated to appear as a singlet, while the pyrimidine ring proton will also be a singlet. The morpholine protons typically present as two multiplets, often appearing as triplets due to the chair conformation of the ring, representing the protons adjacent to the nitrogen and oxygen atoms. stackexchange.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are listed in Table 2. The spectrum is expected to show signals for the methyl carbons, the distinct carbons of the pyrimidine ring, and the methylene (B1212753) carbons of the morpholine ring. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms will have characteristic downfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-CH₃ | ~2.3 | s |
| Pyrimidine-H | ~6.5 | s |
| Morpholine-CH₂-N | ~3.7 | t |
| Morpholine-CH₂-O | ~3.5 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine-C-CH₃ | ~24 |
| Pyrimidine-C (attached to CH₃) | ~167 |
| Pyrimidine-C (CH) | ~110 |
| Pyrimidine-C (attached to Morpholine) | ~162 |
| Morpholine-C-N | ~44 |
| Morpholine-C-O | ~67 |
Two-Dimensional NMR (COSY, HSQC) for Connectivity and Stereochemical Elucidation
Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D NMR and for elucidating the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton coupling networks. For this compound, a cross-peak would be expected between the signals of the morpholine protons adjacent to the nitrogen and those adjacent to the oxygen, confirming their vicinal relationship within the morpholine ring. The singlets from the pyrimidine methyl and ring protons would not show any cross-peaks, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This experiment would definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal around 3.7 ppm would show a correlation to the carbon signal around 44 ppm, confirming the C-N methylene group of the morpholine ring. Similarly, the other morpholine protons and the pyrimidine protons and methyl groups would be unambiguously assigned to their respective carbon atoms.
Vibrational and Electronic Spectroscopy Methodologies
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present and the electronic structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display a series of absorption bands indicative of its structure. A peak has been reported at 1145 cm⁻¹ which is likely associated with the C-O-C stretching of the morpholine ring. Other expected characteristic vibrational frequencies are presented in Table 3. These include C-H stretching vibrations from the methyl and methylene groups, C=N and C=C stretching from the pyrimidine ring, and C-N stretching vibrations. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic/aliphatic) | 3100-2850 |
| C=N and C=C stretch (pyrimidine ring) | 1600-1400 |
| C-N stretch (aromatic amine) | 1350-1250 |
| C-O-C stretch (ether) | 1150-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the pyrimidine ring. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. rsc.org The morpholine moiety itself does not have significant absorption in the standard UV-Vis range. The expected absorption maxima (λmax) are likely to be in the UV region, characteristic of substituted pyrimidine systems. The assessment of solvatochromic behavior, by recording spectra in solvents of varying polarity, could provide insights into the nature of the electronic transitions.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₅N₃O, corresponding to a molecular weight of 193.25 g/mol . chemicalbook.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 193. The fragmentation of this molecule would likely proceed through several pathways. A primary fragmentation could involve the cleavage of the morpholine ring, leading to characteristic fragment ions. Another likely fragmentation pathway would be the loss of the morpholine ring from the pyrimidine core. The fragmentation of the pyrimidine ring itself could also occur, leading to smaller, characteristic ions. sapub.org A plausible fragmentation pathway could involve the initial loss of a methyl radical followed by further cleavages.
X-ray Crystallography for Solid-State Structure and Conformation Determination
Following extensive searches of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific single-crystal X-ray diffraction data for the compound this compound was found. The crystallographic information file (CIF), which is essential for the detailed analysis of molecular geometry, dihedral angles, crystal packing, and intermolecular interactions, is not available in the public domain.
Therefore, it is not possible to provide an experimentally-derived analysis for the following sections. The generation of scientifically accurate data tables and a detailed discussion on the solid-state structure and conformation, as requested, is contingent upon the availability of experimental crystallographic data.
Determination of Molecular Geometry and Dihedral Angles
A detailed, experimentally-verified table of bond lengths, bond angles, and dihedral angles for this compound cannot be constructed without the results from an X-ray crystallographic study. While computational methods could predict these parameters, they would not represent an experimental determination of the solid-state structure. In related morpholine-containing heterocyclic compounds, the morpholine ring typically adopts a stable chair conformation. arizona.educam.ac.uk The orientation of the morpholine ring relative to the dimethylpyrimidine ring would be a key conformational feature defined by specific dihedral angles, but these remain undetermined in the absence of experimental data.
Computational Chemistry and Theoretical Studies on 4 4,6 Dimethylpyrimidin 2 Yl Morpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density rather than the complex many-electron wave function. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com
For 4-(4,6-dimethylpyrimidin-2-yl)morpholine, DFT calculations, often using hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP), are employed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.govresearchgate.net These calculations yield the ground-state energy of the molecule and key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the minimum energy conformation on the potential energy surface. Studies on related molecules, such as 2-amino-4,6-dimethyl pyrimidine (B1678525), have demonstrated good agreement between DFT-calculated geometries and experimental data. nih.gov
Table 1: Illustrative Geometrical Parameters from DFT Calculations for Related Pyrimidine Structures Note: This data is representative of typical DFT outputs for similar molecular fragments and not specific to this compound.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-N (pyrimidine ring) | ~1.34 Å | B3LYP/6-311++G |
| C-C (pyrimidine ring) | ~1.39 Å | B3LYP/6-311++G |
| N-C-N (angle) | ~116° | B3LYP/6-311++G |
| C-N (morpholine ring) | ~1.46 Å | B3LYP/6-311++G |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acadpubl.eu
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. acadpubl.eumalayajournal.org For this compound, the HOMO is expected to be localized on the electron-rich morpholine (B109124) and pyrimidine rings, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring. This distribution suggests that the molecule can engage in charge transfer interactions. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η): η = (ELUMO - EHOMO)/2
Chemical Softness (S): S = 1/(2η)
Electrophilicity Index (ω): ω = χ²/(2η)
Table 2: Representative FMO Energies and Reactivity Descriptors for a Heterocyclic System Note: The following values are from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and are for illustrative purposes only. acadpubl.eumalayajournal.org
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, as these are sites with high electron density. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This visualization helps in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net
Conformational Analysis and Conformational Stability Studies
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. The morpholine ring typically adopts a chair conformation. nih.gov When substituted, as in this compound, the substituent can be in either an equatorial or an axial position.
Computational studies, particularly using DFT, can calculate the energies of these different conformers. nih.gov For the morpholine ring itself, studies have shown that the chair conformer with the hydrogen on the nitrogen in the equatorial position (Chair-Eq) is more stable than the axial conformer (Chair-Ax). nih.gov The attachment of the bulky 4,6-dimethylpyrimidin-2-yl group to the nitrogen atom would be expected to strongly favor the equatorial position to minimize steric hindrance. Theoretical calculations can precisely quantify this energy difference and determine the population of each conformer at a given temperature. nih.gov
Theoretical Prediction and Simulation of Spectroscopic Properties
Computational methods are extensively used to predict and interpret spectroscopic data, such as vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. nih.govnih.gov Comparing this theoretical spectrum with experimental data helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring breathing modes. nih.govnih.gov This process, often aided by Potential Energy Distribution (PED) analysis, provides a detailed understanding of the molecule's vibrational dynamics. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the interpretation of UV-Vis spectra and provides insights into the nature of the electronic transitions, such as n→π* or π→π* transitions.
Investigations of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.gov This phenomenon is crucial in the design of molecular sensors, probes, and optoelectronic materials. In this compound, the morpholine group can act as an electron donor due to the lone pair on the nitrogen atom, while the dimethylpyrimidine ring can function as an electron acceptor.
Computational studies can investigate the potential for ICT by analyzing the electronic structure of the molecule in both its ground state (S₀) and its first excited state (S₁). mdpi.com By examining the changes in charge distribution and the nature of the frontier molecular orbitals upon excitation, it is possible to determine if a charge transfer occurs. mdpi.comnih.gov For instance, if the HOMO is localized on the morpholine moiety and the LUMO is on the pyrimidine ring, the HOMO→LUMO transition would have significant ICT character. mdpi.com Calculations of properties like the dipole moment in the ground and excited states can further confirm the extent of charge separation. nih.gov
Reactivity and Derivatization Studies of 4 4,6 Dimethylpyrimidin 2 Yl Morpholine
Nucleophilic Substitution Reactions and Site Selectivity
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine (B1678525) ring in 4-(4,6-dimethylpyrimidin-2-yl)morpholine and related structures. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles, particularly when a good leaving group is present on the ring.
The site selectivity of nucleophilic attack on the pyrimidine core is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For pyrimidine systems, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is because the negative charge of the intermediate formed upon attack at C4 or C6 can be delocalized onto both ring nitrogen atoms, whereas attack at C2 allows delocalization onto only one nitrogen. Consequently, in reactions involving precursors like 2-morpholino-4,6-dichloropyrimidine, substitution occurs preferentially at the C4/C6 positions. For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) is achieved through the nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine (B16783) by morpholine (B109124), demonstrating the higher reactivity of these positions.
In the case of this compound itself, the methyl groups at C4 and C6 are not leaving groups. Therefore, to engage this scaffold in SNAr reactions, one would typically start with a precursor bearing a leaving group (e.g., a halogen) at the C4 or C6 position, which is subsequently displaced by a nucleophile. The morpholine group at the C2 position is generally stable under these conditions and acts as a modulating substituent.
Alkylation Reactions at Pyrimidine and Morpholine Nitrogen Atoms
The this compound scaffold possesses multiple nitrogen atoms that can potentially undergo alkylation: the sp³-hybridized nitrogen of the morpholine ring and the two sp²-hybridized nitrogens of the pyrimidine ring. The site of alkylation is determined by the relative nucleophilicity of these atoms and the reaction conditions.
The morpholine nitrogen is an aliphatic, secondary amine-like center and is considerably more basic and nucleophilic than the aromatic pyrimidine nitrogens. The lone pair of electrons on the morpholine nitrogen resides in an sp³ hybrid orbital and is readily available for attacking electrophiles. In contrast, the lone pairs on the pyrimidine nitrogens are in sp² hybrid orbitals and are part of the π-aromatic system, making them less available and less basic. Therefore, under neutral or basic conditions, alkylation is expected to occur selectively at the morpholine nitrogen, leading to the formation of a quaternary morpholinium salt.
Alkylation of the pyrimidine ring nitrogens is less favorable but can be achieved under specific conditions, such as using potent alkylating agents like triflates or under acidic conditions where the more basic morpholine nitrogen is protonated, thus deactivating it towards electrophilic attack.
Table 1: Comparison of Nitrogen Atom Basicity and Expected Alkylation Site
| Nitrogen Atom | Hybridization | Basicity | Expected Alkylation Product |
|---|---|---|---|
| Morpholine-N | sp³ | More Basic | Quaternary Morpholinium Salt |
Reductive Amination Transformations
Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. While the core this compound does not directly participate as the amine component (as it is a tertiary amine), its derivatives can be key substrates in such transformations.
For example, derivatives of the core scaffold that incorporate a primary or secondary amine can undergo reductive amination to introduce a wide variety of substituents. A notable example is the Petasis reaction, a multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. Research on related morpholinopyrimidine structures has shown that a piperazine (B1678402) moiety attached to the pyrimidine ring can undergo a Petasis reaction. In this transformation, the secondary amine of the piperazine ring reacts with an aldehyde (o-vanillin) and a substituted boronic acid to form a new C-N bond, demonstrating a sophisticated derivatization of the core structure. This highlights how the morpholinopyrimidine scaffold can serve as a platform for further functionalization via reductive amination-type processes.
Cyclization and Ring-Forming Reactions of Modified Derivatives
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions significantly increase the structural complexity and can lead to novel compounds with distinct biological properties.
A key strategy involves introducing a reactive functional group onto the pyrimidine ring, which can then participate in an intramolecular ring-forming reaction. For instance, a 2-hydrazinyl-6-morpholinopyrimidine derivative serves as a versatile building block. The hydrazinyl group can react with various electrophiles to form new rings fused to the pyrimidine core.
Examples of such cyclization reactions include:
Pyrazole (B372694) formation: Reaction with β-dicarbonyl compounds like acetylacetone (B45752) leads to the formation of a pyrazole ring fused to the pyrimidine.
Pyrrolidone formation: Treatment with succinic anhydride (B1165640) results in the formation of a pyrrolidinedione ring.
Isoindolinone formation: Reaction with phthalic anhydride yields a fused isoindoledione system.
These cyclization strategies demonstrate the utility of modified morpholinopyrimidines in constructing complex, polycyclic molecular architectures.
Table 2: Examples of Cyclization Reactions from a 2-Hydrazinyl-6-morpholinopyrimidine Precursor
| Reagent | Resulting Fused Ring | Product Class |
|---|---|---|
| Acetylacetone | 3,5-Dimethylpyrazole | Pyrazolopyrimidine |
| Succinic Anhydride | Pyrrolidine-2,5-dione | Pyrrolopyrimidine |
Hydrolysis and Redox Transformations of the Core Scaffold
The stability of the this compound scaffold towards hydrolysis and redox conditions is an important aspect of its chemical profile. The C-N bond linking the morpholine ring to the pyrimidine at the C2 position is generally robust. However, aminopyrimidines can undergo hydrolysis under harsh acidic conditions. Studies on related 2,4-diaminopyrimidine (B92962) systems have shown that an amino group at the C4 position is more susceptible to acidic hydrolysis than one at the C2 position. This suggests that the 2-morpholino group in the title compound would be relatively stable to hydrolysis.
The pyrimidine ring itself can participate in redox reactions.
Oxidation: The ring nitrogens can be oxidized to form N-oxides using strong oxidizing agents like peroxy acids. Such transformations can alter the electronic properties of the ring and provide handles for further functionalization. Alkyl substituents on the pyrimidine ring can also be oxidized to carboxylic acids under vigorous conditions (e.g., with KMnO₄).
Reduction: The pyrimidine ring is more susceptible to reduction than other aromatic systems like benzene (B151609) or pyridine (B92270) due to its lower aromaticity. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydro-pyrimidine derivatives, disrupting the aromatic system and changing the geometry of the molecule.
Cross-Coupling Reactions at the Pyrimidine Moiety for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for diversifying the this compound scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring, provided a suitable handle, such as a halogen atom, is present.
To utilize these methods, one would typically start with a halogenated precursor, for example, 4-chloro-2-morpholino-6-methylpyrimidine or a related dihalopyrimidine. The differential reactivity of the halogen atoms can often be exploited for selective functionalization.
Commonly employed cross-coupling reactions for pyrimidine diversification include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide. It is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. Studies on 2,4-dichloropyrimidines show that this reaction can be highly regioselective, often favoring substitution at the more reactive C4 position.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for introducing alkynyl moieties, which can serve as versatile handles for further transformations, including cyclization reactions.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a key method for introducing diverse primary and secondary amine substituents onto the pyrimidine core, expanding the chemical space for structure-activity relationship studies.
Table 3: Overview of Cross-Coupling Reactions for Pyrimidine Scaffold Diversification
| Reaction Name | Reagents | Bond Formed | Introduced Group |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid + Pd catalyst | C-C | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Terminal Alkyne + Pd/Cu catalyst | C-C (sp) | Alkynyl |
These cross-coupling strategies provide a modular and efficient approach to generate extensive libraries of this compound derivatives for various scientific investigations.
Advanced Research Applications and Methodological Development
Role as a Chemical Building Block for Complex Heterocyclic Architectures
The strategic combination of the pyrimidine (B1678525) and morpholine (B109124) rings makes 4-(4,6-dimethylpyrimidin-2-yl)morpholine a valuable synthon, or building block, for the construction of more elaborate molecular structures. Morpholine itself is a privileged structural component and a versatile building block in medicinal and organic chemistry. researchgate.netresearchgate.netresearchgate.net Similarly, the pyrimidine framework is a cornerstone in the synthesis of a vast array of heterocyclic compounds. researchgate.net
Exploration of Potential in Catalysis and Materials Science Research
The distinct electronic and structural characteristics of this compound suggest its potential utility in the fields of catalysis and materials science. The presence of multiple heteroatoms (nitrogen and oxygen) provides coordination sites for metal ions, a key feature for developing new ligands and materials.
The design of effective ligands is central to the advancement of catalysis. nih.gov The compound this compound possesses several features that make it an interesting candidate for ligand development. The nitrogen atoms of the pyrimidine ring and the nitrogen and oxygen atoms of the morpholine ring can act as donor sites, potentially allowing the molecule to function as a multidentate ligand. researchgate.net
In ligand design, the goal is to modify the reactivity and selectivity of a metal center. nih.gov The steric bulk provided by the dimethylpyrimidine and morpholine groups can influence the coordination geometry around a metal center, thereby controlling the access of substrates to the catalytic site. Furthermore, the electronic properties of the pyrimidine ring can be tuned to modulate the electron density at the metal center, impacting its catalytic activity. While morpholine-enamines have been noted for lower reactivity in some forms of organocatalysis due to the electron-withdrawing effect of the oxygen atom, this electronic feature can be advantageous in the context of metal-ligand complex stability. nih.govfrontiersin.org The development of catalysts from morpholine-containing starting materials is an active area of research. researchgate.netuobaghdad.edu.iq
The incorporation of specific molecular scaffolds into polymers and other materials is a powerful strategy for creating substances with customized properties. The heterocyclic nature of this compound makes it a candidate for integration into novel materials. researchgate.net Quinoline and morpholine, for example, are favored frameworks for advanced material chemistry. researchgate.net
Materials incorporating this compound could exhibit tailored electronic, optical, or thermal properties. The pyrimidine ring is a well-known component in materials with interesting photophysical characteristics. The morpholine group can enhance solubility and influence the morphological properties of polymeric materials. The ability of the molecule's heteroatoms to coordinate with metal ions could also be exploited to create metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Such materials have potential applications in gas storage, separation, and sensing.
Development of Advanced Analytical Methods for Detection and Quantification Beyond Basic Characterization
While basic characterization methods like NMR and IR spectroscopy are used to confirm the structure of synthesized compounds, the detection and quantification of this compound in various matrices require more advanced analytical techniques. nih.gov The development of such methods is crucial for monitoring the compound in research settings or as a potential impurity.
Several sophisticated analytical approaches can be adapted for this purpose. Ion Chromatography (IC) with suppressed conductivity detection is a sensitive method for determining morpholine in pharmaceutical products like linezolid, where it can be present as an impurity. cromlab-instruments.es This technique could be readily applied to quantify this compound, which should be detectable as a cation after protonation. cromlab-instruments.es
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique. For compounds like morpholine, which may not be ideal for direct GC analysis, derivatization is often employed to create a more volatile and stable analyte. nih.govosha.gov For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which is then analyzed by GC-MS. nih.gov A similar derivatization strategy could be developed for related compounds.
High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), offers high sensitivity and selectivity. This method is widely used for the analysis of complex mixtures and can separate the target compound from other components before detection and quantification. mdpi.com
Table 1: Potential Advanced Analytical Methods for this compound
| Method | Principle | Potential Application for Target Compound | Key Advantages |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin, followed by conductivity detection. cromlab-instruments.es | Quantification in aqueous samples or pharmaceutical preparations by detecting its protonated form. | High sensitivity for ions, no chromophore needed. cromlab-instruments.es |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. nih.govosha.gov | Quantification after a suitable derivatization step to increase volatility and thermal stability. | High resolution and definitive identification through mass spectra. osha.gov |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Liquid-phase separation followed by mass spectrometric detection. mdpi.com | Highly sensitive and selective detection and quantification in complex matrices. | Applicable to a wide range of compounds, minimal sample preparation. mdpi.com |
Investigation of Molecular Interactions in Non-Biological Contexts
Understanding the non-covalent interactions of this compound is fundamental to predicting its behavior in materials, as a ligand, or in solution. The molecule's structure allows for a variety of interactions. The morpholine ring's oxygen atom and the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors. researchgate.net The electron-deficient pyrimidine ring can engage in hydrophobic and π-π stacking interactions with other aromatic systems. researchgate.net
These interactions are critical in fields like crystal engineering, where they dictate the packing of molecules in a solid state, and in supramolecular chemistry, which involves the assembly of molecules into larger, organized structures. The morpholine moiety is known to influence the pharmacokinetic profile of bioactive molecules, partly due to its interaction capabilities, a principle that translates to non-biological systems where it can affect solubility and intermolecular binding. researchgate.net The replacement of a morpholine group with a bioisostere like 3,6-dihydro-2H-pyran in certain inhibitors highlights the specific role of the morpholine's interactions, in that case with a protein's hinge-region, which provides insight into its binding capabilities in general. nih.gov Computational modeling and spectroscopic studies can be employed to investigate and quantify these molecular interactions, providing a deeper understanding of the compound's properties and potential applications.
Q & A
What are the common synthetic routes for 4-(4,6-Dimethylpyrimidin-2-yl)morpholine, and how can reaction conditions be optimized for yield?
Basic
The compound is typically synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and morpholine. A standard protocol involves heating equimolar amounts of the reactants in dimethylformamide (DMF) at 90°C for 2.5 hours, followed by purification via solvent extraction (e.g., dichloromethane) and drying . Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
- Temperature control : Prolonged heating (>90°C) may degrade sensitive intermediates.
- Molar ratios : Excess morpholine (2.5 equivalents) drives the reaction to completion.
Alternative routes for structurally similar pyrimidine-morpholine derivatives involve coupling aryl chlorides with hydroxy precursors (e.g., hydroquinone-based intermediates) under basic conditions .
How is the structural characterization of this compound performed using spectroscopic methods?
Basic
Key techniques include:
- <sup>1</sup>H NMR : Peaks at δ 6.30 (s, 1H, pyrimidine-H), 3.79–3.75 (m, 8H, morpholine-H), and 2.29 (s, 6H, methyl-H) confirm the core structure .
- <sup>13</sup>C NMR : Resonances at δ 167.1 (C=O), 161.9 (pyrimidine-C), and 24.0 (methyl-C) validate connectivity .
- Mass spectrometry (MS) : A [M + Na]<sup>+</sup> peak at m/z 216.1 provides molecular weight confirmation .
How can computational and crystallographic tools resolve discrepancies in structural data for pyrimidine-morpholine derivatives?
Advanced
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., bond rotation in solution). To address this:
- SHELX refinement : Use SHELXL for small-molecule crystallography to refine X-ray diffraction data, ensuring accurate bond lengths and angles .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty in crystal structures .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate solution-phase conformers .
What methodologies assess the environmental fate of this compound, such as soil leaching under tropical conditions?
Advanced
Adapt protocols from studies on structurally related agrochemicals (e.g., pyrimethanil):
- Soil column experiments : Simulate steady-state flow conditions using tropical soil matrices. Monitor leaching via HPLC-MS/MS at varying depths .
- Degradation pathways : Expose the compound to UV light or microbial consortia, then identify intermediates (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .
- Multicriterion analysis : Rank leaching potential based on soil adsorption coefficients (Koc), solubility, and half-life .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for herbicidal activity?
Advanced
Key SAR insights from analogous pyrimidine-based herbicides include:
- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the pyrimidine 4-position enhances binding to acetolactate synthase (ALS), a herbicide target .
- Linker optimization : Replace the morpholine ring with piperidine or adjust alkyl chain length to modulate lipophilicity and membrane permeability .
- Biological assays : Test derivatives against Brassica napus and Echinochloa crus-galli at 100 mg/L to evaluate root growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
